

A Researcher's Guide to Proliferin Antibodies: A Side-by-Side Comparison

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Compound of Interest

Compound Name: *Proliferin*

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For researchers in cellular biology, oncology, and developmental studies, selecting the right antibody is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of commercially available antibodies targeting **Proliferin**, a protein implicated in cell growth, differentiation, and angiogenesis. We present a side-by-side analysis of their performance in various applications, supported by available experimental data and detailed protocols.

Performance Comparison of Proliferin Antibodies

The following table summarizes the specifications and validated applications of three commercially available **Proliferin** antibodies. It is important to note that a direct, head-to-head comparison study with quantitative data across all applications is not readily available in published literature. The performance data presented here is compiled from manufacturer datasheets and individual research publications. Researchers are encouraged to perform their own validation for their specific experimental setup.

Attribute	R&D Systems (AF1623)	Thermo Fisher Scientific (PA5-47169)	Santa Cruz Biotechnology (sc-271891)
Host Species	Goat	Goat	Mouse
Clonality	Polyclonal	Polyclonal	Monoclonal (Clone: E-10)
Immunogen	Recombinant mouse Proliferin (Phe30-Cys224)	Recombinant mouse Proliferin (Phe30-Cys224)	Amino acids 31-139 of mouse Proliferin
Reactivity	Mouse	Mouse	Mouse, Rat, Human (predicted)
Validated Applications	Western Blot (WB), ELISA	Western Blot (WB)	Western Blot (WB), Immunoprecipitation (IP), Immunofluorescence (IF), ELISA
Recommended Dilution (WB)	0.1 µg/mL	0.1 µg/mL[1]	1:100 - 1:1000[2]
Published Citations	Yes (e.g., IHC, ICC)	No direct citations found with performance data	Yes (e.g., IF)[3]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these antibodies. Below are representative protocols for key experiments.

Western Blotting

This protocol is a general guideline and may require optimization for specific experimental conditions.

- **Sample Preparation:** Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
- **Electrophoresis:** Load 20-30 µg of protein per lane on a 12% SDS-PAGE gel. Run the gel at 100V for 90 minutes.
- **Transfer:** Transfer the separated proteins to a PVDF membrane at 100V for 60 minutes.
- **Blocking:** Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the primary **Proliferin** antibody (refer to the table for recommended dilutions) overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times with TBST for 10 minutes each.
- **Secondary Antibody Incubation:** Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-goat or anti-mouse IgG) at a 1:5000 dilution in blocking buffer for 1 hour at room temperature.
- **Washing:** Repeat the washing step as described above.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence (IF)

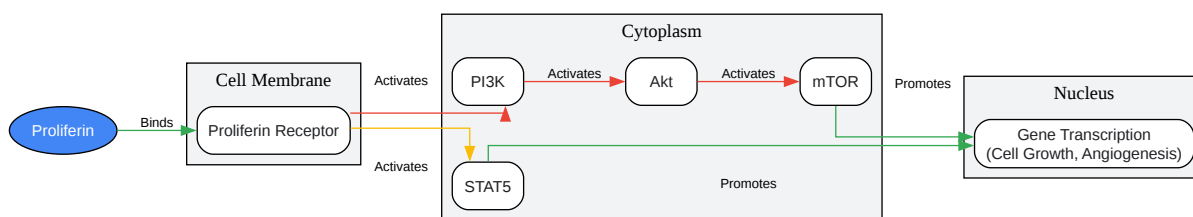
This protocol is a general guideline for staining adherent cells.

- **Cell Culture:** Grow cells on sterile glass coverslips in a petri dish to the desired confluency.
- **Fixation:** Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. For the Santa Cruz Biotechnology antibody (sc-271891), fixation with cold methanol (-10°C) for 5 minutes is also recommended.^[4]
- **Permeabilization:** Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

- Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.
- Primary Antibody Incubation: Incubate the cells with the **Proliferin** antibody (e.g., sc-271891 at a 1:50-1:500 dilution) in blocking buffer overnight at 4°C.[2]
- Washing: Wash the cells three times with PBST.
- Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) at a 1:1000 dilution in blocking buffer for 1 hour at room temperature in the dark.
- Counterstaining: Stain the nuclei with DAPI for 5 minutes.
- Mounting: Wash the cells with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.
- Visualization: Image the cells using a fluorescence microscope.

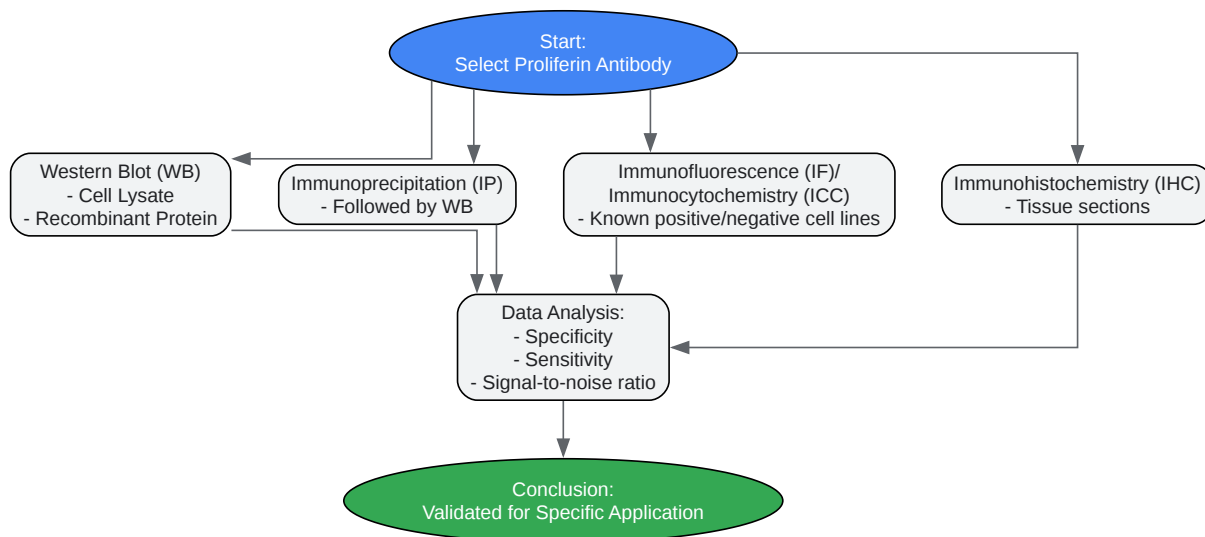
Visualizing Proliferin's Role and Detection

To better understand the context in which these antibodies are used, the following diagrams illustrate a key signaling pathway involving **Proliferin** and a typical experimental workflow for antibody validation.



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Caption: Simplified **Proliferin** signaling pathway.



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Caption: A typical workflow for validating a **Proliferin** antibody.

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